(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOCHCMUZWZJT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperidine ring formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling reactions: The benzo[d]thiazole and piperidine intermediates are then coupled using a suitable linker, often through reductive amination.
Acrylamide formation: The final step involves the reaction of the coupled intermediate with furan-2-carboxaldehyde and acrylamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the acrylamide moiety.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the furan ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structural Features
Benzothiazole Derivatives
The benzothiazole moiety is a common feature in compounds from , and 12. For example:
- BZTcin3 (): Retains the benzothiazole core but lacks the piperidinylmethyl group, instead bearing a 4-methoxyphenyl acrylamide substituent .
- Compound 9b (): Shares the benzothiazole and acrylamide linkage but substitutes the furan with a 4-methoxyphenyl group .
Piperidine/Piperidinylmethyl Modifications
The piperidin-4-ylmethyl group in the target compound distinguishes it from most analogues. Compound 17b () incorporates a piperidin-4-ylmethyl group but attaches it to a pyrimidine core rather than benzothiazole, achieving a higher synthesis yield (80.9%) .
Acrylamide Substituents
- Furan-2-yl vs. Aryl Groups : The target’s furan substituent is electron-rich and smaller than the 4-methoxyphenyl group in BZTcin3 or the naphthalenyl group in Compound 14 (). This may reduce steric hindrance and alter binding affinity in biological targets .
- Cyanophenyl Substituents: Compound 13b () and (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () feature cyano groups, which introduce strong electron-withdrawing effects absent in the target compound .
Physicochemical Properties
Biological Activity
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, known for its diverse biological properties.
- A piperidine ring, which is often utilized in medicinal chemistry due to its pharmacological activities.
- An acrylamide functional group that enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds containing the benzothiazole structure can inhibit the growth of various bacterial strains, including E. coli and C. albicans, with MIC values ranging from 15.6 to 125 µg/mL .
- The mechanism of action is believed to involve the inhibition of specific bacterial enzymes, such as MurB, which is critical for cell wall synthesis .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Studies have indicated that related benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- The furan group is also known for its ability to interact with DNA and RNA, potentially leading to cytotoxic effects against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzothiazole-based compounds, including derivatives similar to this compound). The results demonstrated moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced efficacy compared to standard antibiotics .
- Cytotoxicity Assays : In another study focused on anticancer properties, compounds based on similar scaffolds were tested against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values in the low micromolar range, suggesting that modifications to the benzothiazole moiety can enhance activity .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
What synthetic methodologies are employed for the preparation of (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Substituted 2-amino benzothiazoles are coupled with intermediates like N-phenyl anthranilic acid under reflux conditions (e.g., DMF, 80–100°C) to form thiourea intermediates .
- Cyclization : Thioureas are treated with 1-(2-chloroethyl)piperidine hydrochloride or morpholine derivatives in polar aprotic solvents (e.g., acetonitrile) to yield piperidine- or morpholine-linked benzothiazole derivatives .
- Acrylamide formation : The (E)-configured acrylamide moiety is introduced via condensation of furan-2-carbaldehyde with appropriate amines under basic conditions, followed by purification via recrystallization .
Key considerations : Optimize reaction time and temperature to avoid side products (e.g., Z-isomer formation) .
How is the structural integrity of the compound confirmed post-synthesis?
Answer:
A combination of analytical techniques is used:
- NMR spectroscopy : / NMR confirms proton environments (e.g., acrylamide double bond at δ 6.2–7.8 ppm) and piperidine ring conformation .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylamide group .
What are the primary biological targets and mechanisms of action identified for this compound?
Answer:
- CDK7 inhibition : Patent data highlight its role as a cyclin-dependent kinase 7 (CDK7) inhibitor, disrupting transcriptional regulation in cancer cells .
- COX-2 selectivity : Analogous benzothiazole-acrylamide derivatives show binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions and hydrogen bonding, reducing inflammation .
- Pro-apoptotic activity : Induces caspase-3 activation and G1/S cell cycle arrest in tumor cells, as observed in MTT assays .
How do structural modifications influence the compound's pharmacological profile?
Answer:
Key structure-activity relationship (SAR) findings:
- Piperidine substitution : Methyl groups at the piperidine N-atom enhance lipophilicity, improving blood-brain barrier penetration .
- Furan vs. thiophene : Replacing furan with thiophene in the acrylamide moiety increases metabolic stability but reduces COX-2 binding affinity .
- Electron-withdrawing groups : Nitro or chloro substituents on the benzothiazole ring improve antitumor activity (e.g., IC values reduced by 40–60% in HT29 cells) .
What strategies are recommended to address discrepancies in activity data across different studies?
Answer:
Common sources of variability and mitigation approaches:
- Assay conditions : Standardize cell lines (e.g., MDA-MB-231 vs. H460) and incubation times to minimize variability in IC values .
- Solubility issues : Use co-solvents like DMSO (≤0.1% v/v) to maintain compound stability in aqueous media .
- Metabolic differences : Compare in vitro liver microsome data with in vivo pharmacokinetic profiles to identify species-specific metabolism .
What in silico approaches are utilized to predict binding interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like CDK7 or COX-2, prioritizing residues (e.g., Lys41 in CDK7 for hydrogen bonding) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical hydrophobic pockets .
- ADMET prediction : SwissADME evaluates logP (optimal range: 2–4) and P-glycoprotein substrate likelihood .
How do in vitro and in vivo pharmacokinetic properties compare?
Answer:
- In vitro : High plasma protein binding (>90%) and moderate hepatic clearance (e.g., Clint = 15 mL/min/kg in human microsomes) .
- In vivo : Oral bioavailability ranges from 20–35% in rodent models due to first-pass metabolism; trifluoromethyl groups improve half-life (t = 8–12 hrs) .
Methodological note : Use cassette dosing in pharmacokinetic studies to reduce animal usage .
What analytical techniques are used for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) achieve >98% purity; monitor at λ = 254 nm .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) analysis confirms stoichiometry within ±0.4% deviation .
What are the key considerations in designing derivatives for improved efficacy?
Answer:
- Bioisosteric replacement : Substitute furan with bioisosteres like oxazole to enhance metabolic stability without sacrificing activity .
- Prodrug strategies : Esterify carboxyl groups to improve oral absorption (e.g., ethyl ester derivatives show 2-fold higher C) .
- Toxicity profiling : Screen for hERG inhibition (IC > 10 μM) to avoid cardiotoxicity .
How can crystallographic data inform drug design?
Answer:
- Binding mode analysis : X-ray structures reveal critical interactions (e.g., π-π stacking between benzothiazole and Phe71 in CDK7) .
- Solvent accessibility : Identify buried surface areas to guide hydrophobic substituent addition (e.g., methyl groups at C4 of piperidine) .
- Conformational flexibility : Compare ligand-bound vs. apo structures to design rigid analogs with reduced entropic penalties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
